Thieno[2,3-C]pyridine-7-carboxylic acid
Description
Thieno[2,3-c]pyridine-7-carboxylic acid (CAS: 852532-64-0) is a heterocyclic compound featuring a fused thiophene and pyridine ring system with a carboxylic acid substituent at the 7-position. Its molecular formula is C₈H₅NO₂S, with a molecular weight of 179.20 g/mol . The compound’s structure combines the electron-rich thiophene moiety with the aromatic pyridine ring, making it a versatile scaffold for pharmaceutical and materials chemistry.
Properties
IUPAC Name |
thieno[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWNOYERNMMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668653 | |
| Record name | Thieno[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852532-64-0 | |
| Record name | Thieno[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-C]pyridine-7-carboxylic acid typically involves the construction of the fused ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate has been reported .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The choice of solvents, catalysts, and purification techniques are critical factors in achieving efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-C]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Thieno[2,3-C]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors and other therapeutic agents.
Industry: The compound finds applications in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Thieno[2,3-C]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-mimetic, binding to the ATP pocket of kinases and inhibiting their activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs and the ability of the heteroatoms in the ring system to form secondary interactions with the biological target .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Thieno-Fused Pyridine Derivatives
6-Ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylic acid
- Molecular Formula: C₁₀H₁₃NO₂S
- Molecular Weight : 211.28 g/mol
- Key Features : Addition of an ethyl group at the 6-position and a saturated dihydro-pyridine ring. This increases hydrophobicity and may enhance binding to lipophilic targets .
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate
- Molecular Formula: C₉H₆ClNO₂S
- Molecular Weight : 227.67 g/mol
- Key Features: Chlorine at the 7-position and a methyl ester at the 2-position.
Ethyl 2-anilino-7-aryl-9-methyl[1,2,4]triazolo[2'',3''-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates
Heteroatom-Substituted Analogs
Furo[2,3-c]pyridine-7-carboxylic acid
- Molecular Formula: C₈H₅NO₃ (estimated)
- Key Features: Replacement of sulfur with oxygen in the fused ring reduces electron delocalization, lowering acidity compared to the thieno analog. This compound is used in pesticide and pharmaceutical intermediates .
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid methyl ester
Bioactive Derivatives
(3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo(3,4-d)thieno(2,3-b)pyridine-7-carboxylic acid)
- Activity: Inhibits E. coli CysE (IC₅₀ = 72 μM) and exhibits potent anti-parasitic effects against E. histolytica (IC₅₀ = 0.61 μM). The pyrazolo-thienopyridine fusion enhances target affinity .
Ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine-7-carboxylic acid | C₈H₅NO₂S | 179.20 | -COOH at C7 | High electron delocalization |
| 6-Ethyl-5,7-dihydro-4H-analog | C₁₀H₁₃NO₂S | 211.28 | Ethyl at C6, saturated ring | Enhanced lipophilicity |
| Furo[2,3-c]pyridine-7-carboxylic acid | C₈H₅NO₃ | ~179.15 | Oxygen in fused ring | Reduced acidity vs. thieno analog |
| Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate | C₉H₆ClNO₂S | 227.67 | Cl at C7, methyl ester at C2 | Improved stability |
Biological Activity
Thieno[2,3-C]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fused thiophene and pyridine ring system with a carboxylic acid group at the 7th position. Its molecular formula is C₈H₆N O₂S, with a molecular weight of approximately 182.20 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of G protein-coupled receptor kinase 2 (GRK2). This inhibition mimics adenosine triphosphate (ATP) and disrupts normal signaling pathways involved in cell growth and division. The compound has been shown to affect several key biochemical pathways, including:
- Cell Cycle Regulation : Inhibition of GRK2 leads to cell cycle arrest.
- Apoptosis Induction : The compound promotes programmed cell death in various cancer cell lines.
- Gene Expression Modulation : It alters the expression of genes involved in cell proliferation and survival.
Anticancer Properties
This compound has demonstrated significant anticancer activity across various studies. Its effects include:
- Inhibition of Cell Proliferation : Studies indicate that the compound effectively inhibits the proliferation of cancer cells. For instance, it has shown efficacy against breast, colon, and lung cancer cell lines .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to reduced tumor growth. This was evidenced by laboratory experiments where treated cells exhibited increased markers of apoptosis compared to controls.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate these effects.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy. Key aspects include:
- Absorption : The hydrochloride form enhances solubility and absorption in biological systems.
- Metabolism : The compound is metabolized by enzymes such as carboxylesterase and cytochrome P450, which activate it through hydrolysis.
- Excretion : Understanding the excretion pathways will be essential for determining dosing regimens in clinical settings.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound significantly reduces cell viability at micromolar concentrations.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.6 Apoptosis induction HCT116 (Colon) 4.8 Cell cycle arrest A549 (Lung) 6.0 GRK2 inhibition - Animal Models : In vivo studies using xenograft models have demonstrated that administration of this compound results in significant tumor size reduction compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
